5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
Overview
Description
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of a nitro group at the 5-position and a dioxide group at the 1,1-position of the benzo[b]thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Mechanism of Action
Target of Action
Similar compounds, such as benzo[b]thiophene derivatives, have been reported to interact with various biological targets, including cannabinoid receptors .
Mode of Action
It’s known that the compound is synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes . This leads to the formation of a quaternary spirocyclization intermediate, followed by an S-migration process .
Biochemical Pathways
Benzo[b]thiophene derivatives have been reported to have diverse applications in medicinal chemistry and materials science , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It has been reported that a stat3 inhibitor, which is structurally similar to this compound, can inhibit the enzyme activity of glutathione reductase (gsr) and induce cervical cancer cell death . This suggests that 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide may have similar effects.
Action Environment
It’s known that the compound is synthesized under electrochemical conditions, using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature . This suggests that the compound’s action may be influenced by similar electrochemical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2. This reaction yields the desired product with a yield of 75% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could potentially be scaled up for industrial applications, given its relatively mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro and dioxide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the nitro and dioxide groups, making it less reactive.
5-Nitrobenzo[b]thiophene: Similar structure but lacks the dioxide group.
Benzo[b]thiophene-1,1-Dioxide: Lacks the nitro group.
Uniqueness
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is unique due to the presence of both the nitro and dioxide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-1,1-dioxo-1-benzothiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVJPCXMCXAHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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